5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-(3-methoxypropyl)-2,5-dihydro-1H-pyrrol-2-one
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Overview
Description
5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-(3-methoxypropyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound that features a pyrrolidinone core structure This compound is characterized by the presence of various functional groups, including a fluorophenyl group, a hydroxy group, a methoxybenzoyl group, and a methoxypropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-(3-methoxypropyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidinone Core: The initial step involves the cyclization of a suitable precursor to form the pyrrolidinone core. This can be achieved through a condensation reaction between an amine and a carbonyl compound under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction. This involves the reaction of a fluorobenzene derivative with a suitable nucleophile, such as an amine or an alcohol.
Addition of the Methoxybenzoyl Group: The methoxybenzoyl group can be introduced through an esterification reaction. This involves the reaction of a methoxybenzoic acid derivative with an alcohol or an amine in the presence of a dehydrating agent, such as dicyclohexylcarbodiimide (DCC).
Attachment of the Methoxypropyl Group: The methoxypropyl group can be introduced through an alkylation reaction. This involves the reaction of a suitable alkyl halide with a nucleophile, such as an amine or an alcohol, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a carbonyl group. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The carbonyl groups in the compound can undergo reduction to form alcohols. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions. Common nucleophiles include amines, alcohols, and thiols.
Esterification: The methoxybenzoyl group can undergo esterification reactions with alcohols in the presence of dehydrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, alcohols, and thiols in the presence of a base.
Esterification: Alcohols and carboxylic acids in the presence of dehydrating agents like dicyclohexylcarbodiimide (DCC).
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Esterification: Formation of esters.
Scientific Research Applications
5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-(3-methoxypropyl)-2,5-dihydro-1H-pyrrol-2-one has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can serve as a precursor for the development of new pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties. Researchers investigate its interactions with biological targets and pathways.
Medicine: Explored for its potential therapeutic applications. It may be used in the development of new drugs for the treatment of various diseases.
Industry: Utilized in the production of specialty chemicals and materials. It can be used as an intermediate in the synthesis of polymers, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-(3-methoxypropyl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:
Enzyme Inhibition: It may inhibit the activity of specific enzymes involved in disease pathways, leading to therapeutic effects.
Receptor Binding: It may bind to specific receptors on the surface of cells, modulating cellular signaling pathways and physiological responses.
Gene Expression Modulation: It may influence the expression of specific genes, leading to changes in protein synthesis and cellular functions.
Comparison with Similar Compounds
5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-(3-methoxypropyl)-2,5-dihydro-1H-pyrrol-2-one can be compared with other similar compounds, such as:
5-(4-chlorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-(3-methoxypropyl)-2,5-dihydro-1H-pyrrol-2-one: Similar structure but with a chlorine atom instead of a fluorine atom. This compound may exhibit different chemical and biological properties due to the presence of the chlorine atom.
5-(4-bromophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-(3-methoxypropyl)-2,5-dihydro-1H-pyrrol-2-one: Similar structure but with a bromine atom instead of a fluorine atom. The presence of the bromine atom may influence the compound’s reactivity and interactions with biological targets.
5-(4-methylphenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-(3-methoxypropyl)-2,5-dihydro-1H-pyrrol-2-one: Similar structure but with a methyl group instead of a fluorine atom. The methyl group may affect the compound’s chemical stability and biological activity.
These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.
Properties
IUPAC Name |
(4E)-5-(4-fluorophenyl)-4-[hydroxy-(4-methoxyphenyl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FNO5/c1-28-13-3-12-24-19(14-4-8-16(23)9-5-14)18(21(26)22(24)27)20(25)15-6-10-17(29-2)11-7-15/h4-11,19,25H,3,12-13H2,1-2H3/b20-18+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGHLXJFMQGLOEF-CZIZESTLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(C(=C(C2=CC=C(C=C2)OC)O)C(=O)C1=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCCN1C(/C(=C(/C2=CC=C(C=C2)OC)\O)/C(=O)C1=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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